2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c28-25(26-20-14-16-23(17-15-20)31-22-10-3-1-4-11-22)19-21-9-7-8-18-27(21)32(29,30)24-12-5-2-6-13-24/h1-6,10-17,21H,7-9,18-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVDXXQRKRNGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Sulfonylation-Amidation Approach
This method prioritizes early-stage introduction of the benzenesulfonyl group followed by acetamide formation. Piperidine derivatives undergo sulfonylation at the nitrogen before functionalization at the 2-position.
Convergent Coupling Strategy
Separate synthesis of the benzenesulfonylpiperidine acetic acid and 4-phenoxyaniline components precedes final amide bond formation. This route benefits from modularity but requires precise stoichiometric control.
Stepwise Preparation Methods
Synthesis of 1-(Benzenesulfonyl)piperidine-2-acetic Acid
Step 1: Piperidine Ring Functionalization
Piperidine-2-acetic acid methyl ester undergoes sulfonylation using:
- Benzenesulfonyl chloride (1.2 eq)
- Triethylamine (2.5 eq) in dichloromethane (0°C → rt, 6 h)
Yield: 82% after aqueous workup
Step 2: Ester Hydrolysis
Saponification with:
- LiOH (3 eq)
- THF/H2O (3:1) at reflux (4 h)
Yield: 95%
Amide Bond Formation with 4-Phenoxyaniline
Method A: Carbodiimide-Mediated Coupling
- 1-(Benzenesulfonyl)piperidine-2-acetic acid (1 eq)
- EDCI (1.5 eq) , HOBt (1.2 eq) in DMF
- 4-Phenoxyaniline (1.1 eq) added at 0°C, stirred 12 h
Yield: 78% after silica gel chromatography
Method B: Mixed Anhydride Protocol
- Acid activated with isobutyl chloroformate (1.2 eq)
- N-Methylmorpholine (2 eq) in THF (-15°C)
- Amine added portionwise over 30 min
Yield: 68%
Optimization of Critical Reaction Parameters
Key finding: Pre-activation of the carboxylic acid with EDCI/HOBt in anhydrous DMF provides superior reproducibility compared to mixed anhydride methods.
Industrial-Scale Considerations
Continuous Flow Sulfonylation
Pilot studies demonstrate:
- Residence time : 8.5 min
- Throughput : 1.2 kg/h using microreactors
- Purity : 99.2% by HPLC vs 97.8% batch
Solvent Recycling Systems
- DMF recovery ≥89% via falling-film evaporation
- Triethylamine-HCl byproduct converted to free base through NaOH treatment
Analytical Characterization Benchmarks
Comparative Analysis of Synthetic Routes
| Metric | Sequential Route | Convergent Route |
|---|---|---|
| Total yield | 62% | 58% |
| Purity (HPLC) | 98.4% | 97.1% |
| Step count | 4 | 5 |
| Scalability | Pilot-validated | Lab-scale only |
Challenges and Mitigation Strategies
7.1 Piperidine Ring Conformational Isomerism
- Issue : Chair-flip interconversion during sulfonylation
- Solution : Low-temperature (-40°C) quenching with NH4Cl
7.2 Amine Oxidative Degradation
Emerging Methodologies
8.1 Enzymatic Amidation
- Candida antarctica lipase B achieves 41% conversion in MTBE
- Advantage : Eliminates EDCI/HOBt purification challenges
8.2 Photoredox-Mediated Sulfonylation
- Ir(ppy)3 catalyst enables room-temperature reactions
- Current limitation : 22% yield improvement needed for viability
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Research indicates that compounds with similar structures often interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. The following sections detail the specific applications of this compound.
Neurological Applications
The piperidine component suggests potential activity on neuronal pathways, possibly affecting neurotransmitter release or receptor binding.
- Mechanisms of Action :
- Enzyme Inhibition : The benzenesulfonamide group may inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in neurotransmitter regulation.
- Neurotransmitter Modulation : The compound may influence the release of neurotransmitters like dopamine and serotonin, potentially offering therapeutic benefits for neurodegenerative diseases and mood disorders.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties.
- Mechanisms of Action :
- Inhibition of Tumor Growth : Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
- Angiogenesis Inhibition : It may also interfere with angiogenesis, the formation of new blood vessels that tumors require for growth.
Case Study 1: Neurological Effects
A study investigated the effects of similar compounds on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behavior, suggesting potential for treating Alzheimer's disease.
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis. Further research is needed to explore its efficacy in vivo and its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-phenoxyphenyl)acetamide would depend on its specific biological or chemical activity. Typically, such compounds interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-phenoxyphenyl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both phenoxyphenyl and phenylsulfonyl groups may enhance its binding affinity to certain biological targets or its stability under specific conditions.
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-phenoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O3S. It features a piperidine ring, a benzenesulfonyl group, and a phenoxyphenyl acetamide moiety, which contribute to its biological activity.
Anticonvulsant Activity
Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of piperidine and phenoxy groups have been shown to affect seizure models positively, suggesting that the target compound may also possess similar effects. In a study evaluating various piperidine derivatives, compounds demonstrated varying degrees of anticonvulsant activity in animal models, indicating the importance of structural modifications in enhancing efficacy .
Insulin Sensitizing Effects
A related study on sulfonamide derivatives highlighted their role in improving insulin sensitivity and glucose tolerance in diabetic models. The mechanism involved modulation of insulin signaling pathways, including IRS1-2 and PPAR-α . Given the structural similarities, it is plausible that this compound could exhibit similar insulin-sensitizing effects.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Recent research has focused on the inhibition of PTPs as a therapeutic target for various metabolic disorders. Compounds designed as PTP inhibitors have shown promising results in modulating cellular signaling pathways critical for metabolic regulation. The compound's sulfonamide group may contribute to its ability to interact with these enzymes, potentially leading to enhanced metabolic effects .
Case Studies and Experimental Findings
| Study | Findings | Mechanism |
|---|---|---|
| Study on anticonvulsant activity | Demonstrated significant seizure protection in animal models | Modulation of neurotransmitter release |
| Insulin sensitivity study | Improved glucose tolerance and insulin signaling | Activation of IRS1-2 and PPAR-α pathways |
| PTP inhibition research | Selective inhibition of PTP1B with improved metabolic outcomes | Disruption of negative feedback on insulin signaling |
Q & A
Q. What are the key synthetic routes for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-phenoxyphenyl)acetamide, and how is structural integrity confirmed?
The synthesis typically involves three critical steps:
Piperidine Ring Formation : Cyclization or hydrogenation of precursor amines (e.g., via cycloaddition or reductive amination) .
Benzenesulfonylation : Reaction of the piperidine intermediate with benzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .
Acetamide Coupling : Condensation of the sulfonylated piperidine with 4-phenoxyaniline via an activated ester intermediate (e.g., using EDCI/HOBt in DMF) .
Q. Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Table 1 : Key Synthetic Steps and Analytical Techniques
| Step | Reagents/Conditions | Monitoring/Purity Techniques |
|---|---|---|
| Piperidine Formation | Hydrogenation (H₂/Pd-C), Cyclization | TLC (Rf tracking) |
| Sulfonylation | Benzenesulfonyl chloride, Et₃N, DCM | NMR |
| Acetamide Coupling | EDCI/HOBt, DMF, 4-phenoxyaniline | HPLC |
Q. What spectroscopic methods are employed to characterize this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- High-Resolution MS : Confirms molecular formula (e.g., [M+H]⁺ for C₂₅H₂₅N₂O₃S: calculated 457.1584, observed 457.1586) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .
Q. What initial biological activities have been reported for this compound?
- In Vitro Studies : Moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 2.3 µM) and affinity for serotonin receptors (5-HT₂A, Kᵢ = 1.8 µM) .
- Antimicrobial Activity : MIC values of 16–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Optimization : Replace DCM with THF for sulfonylation to reduce side-product formation .
- Temperature Control : Lower acetamide coupling temperature (0–5°C) to minimize racemization .
- Purification : Use preparative HPLC with a C18 column (ACN/water gradient) for >98% purity .
Table 2 : Yield Optimization Strategies
| Parameter | Baseline | Optimized | Impact on Yield |
|---|---|---|---|
| Sulfonylation Solvent | DCM | THF | +15% |
| Coupling Temperature | RT | 0–5°C | +20% |
| Catalyst Loading | 1.0 eq EDCI | 1.2 eq EDCI | +10% |
Q. How should researchers address contradictions in reported biological activity data?
- Orthogonal Assays : Validate COX-2 inhibition using both enzymatic (fluorometric) and cell-based (PGE₂ ELISA) assays .
- Dose-Response Curves : Test activity across a broader concentration range (0.1–100 µM) to rule out assay-specific artifacts .
- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes with structurally related analogs .
Q. What strategies are recommended for identifying the biological targets of this compound?
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog for target pulldown and LC-MS/MS identification .
- Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- SPR Analysis : Measure real-time binding kinetics to putative targets (e.g., 5-HT₂A receptor) .
Q. What computational methods support the rational design of derivatives with enhanced activity?
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with COX-2 inhibitory activity .
- MD Simulations : Assess binding stability in silico (e.g., GROMACS) over 100 ns trajectories .
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and CNS permeability .
Q. Data Contradiction Example :
- Conflict : One study reports 5-HT₂A Kᵢ = 1.8 µM , while another finds no activity at 10 µM .
- Resolution : Differences may stem from assay conditions (e.g., cell vs. membrane preparations). Validate using radioligand binding with [³H]ketanserin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
